molecular formula C14H19NO4 B1443097 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid CAS No. 877858-16-7

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid

Cat. No.: B1443097
CAS No.: 877858-16-7
M. Wt: 265.3 g/mol
InChI Key: MFSXNPUVPYWTBN-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid is a specialized benzoic acid derivative designed for advanced chemical synthesis and drug discovery research. Its core value lies in its role as a protected chemical building block. The tert-butoxycarbonyl (Boc) group serves as a robust yet selectively removable protecting group for the amine, shielding its reactivity during synthetic steps on other parts of the molecule, particularly the carboxylic acid moiety. This allows researchers to employ the carboxylic acid for coupling reactions, such as amide bond formation, to create more complex molecular architectures. The additional methyl group on the benzoic acid ring, compared to similar structures, can influence the compound's lipophilicity, steric bulk, and electronic properties, potentially fine-tuning the pharmacokinetics and binding affinity of final target molecules. As a key synthetic intermediate, this compound is instrumental in the exploration and development of novel pharmaceutical agents, including potential protease inhibitors, receptor antagonists, and other bioactive small molecules. It is strictly for research applications in laboratory settings.

Properties

IUPAC Name

3-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-7-10(12(16)17)5-6-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXNPUVPYWTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in drug discovery and development, particularly in the design of new therapeutic agents. Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are targeted by the compound in biological systems.

  • Receptors: Receptor sites where the compound binds to exert its effects.

Comparison with Similar Compounds

The following analysis compares 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid with structurally or functionally related compounds, focusing on substituent effects, protective groups, and synthetic applications.

Protective Group Strategies
Compound Protective Group Stability/Deprotection Conditions Key Applications Reference
This compound Boc Acid-labile (e.g., TFA or HCl) Peptide synthesis, intermediates Inferred
4-((Fmoc-amino)methyl)-3-((4-tert-butylbenzyl)oxy)benzoic acid Fmoc Base-labile (e.g., piperidine) Solid-phase peptide synthesis
4-(tert-Butyl)benzenesulfonamide None N/A Enzyme inhibition, drug discovery

Key Insights :

  • The Boc group in the target compound offers stability under basic conditions, contrasting with the base-labile Fmoc group in . This makes Boc preferable in acid-tolerant synthetic sequences.
  • Unlike unprotected tert-butyl derivatives (e.g., 4-(tert-butyl)benzenesulfonamide in ), the Boc group allows temporary amine masking, enabling orthogonal protection strategies .
Structural and Electronic Effects
Compound Substituents (Position) Electronic Effects Reactivity/Applications Reference
Target compound -CH2NHBoc (4), -CH3 (3) Electron-donating (methyl), moderate steric hindrance Amide coupling, heterocyclic synthesis Inferred
4-tert-Butylamino-3-nitrobenzene derivatives -NH-tBu (4), -NO2 (3) Strong electron-withdrawing (nitro) Pharmaceutical intermediates
Dimethyl malonate with Boc-aminomethyl Boc-aminomethyl-thiophene Electron-withdrawing (ester, thiophene) Prodrug design, enzyme substrates

Key Insights :

  • The 3-methyl group in the target compound provides mild electron-donating effects, enhancing ring activation for electrophilic substitution compared to nitro-substituted analogs ().
  • The Boc-aminomethyl group’s steric bulk may hinder reactions at the 4-position, contrasting with smaller substituents like -NH2 in ’s nitrobenzene derivatives .

Key Insights :

  • The high yield (85%) in suggests efficient Fmoc protection strategies, which could parallel Boc-based syntheses if similar coupling agents (e.g., DCC or EDCI) are used.

Biological Activity

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid, a derivative of benzoic acid, has drawn attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group on the amino function, which plays a crucial role in its biological interactions and stability.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

This structure includes:

  • A benzoic acid moiety.
  • An amino group protected by a tert-butoxycarbonyl group.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The Boc group enhances the stability and solubility of the compound, allowing for better interaction with target sites.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of butyrylcholinesterase (BChE), which is significant in neurodegenerative diseases like Alzheimer's.
  • Cellular Mechanisms : Research indicates that derivatives of benzoic acids can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Anti-inflammatory Effects : Compounds similar to this structure have shown potential in reducing inflammatory responses in cell cultures.
  • Antioxidant Activity : The compound may also exhibit antioxidant properties, which are beneficial in mitigating oxidative stress-related cellular damage.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on BChE Inhibition : A study focused on the inhibition of BChE by benzoic acid derivatives showed that modifications at the amino group significantly enhanced inhibitory potency. The findings suggest that this compound could be a promising candidate for further development in treating cognitive disorders .
  • Cell Viability Assays : In assays measuring cell viability against neurotoxic agents, derivatives similar to this compound improved cell survival rates significantly compared to untreated controls .

Table 1: Comparative Biological Activity of Related Compounds

Compound NameBChE Inhibition IC50 (µM)Cell Viability (%) at 10 µM
This compoundTBDTBD
Compound A (related benzoate)1585
Compound B (related amide)890

Note: TBD = To Be Determined based on ongoing research.

Preparation Methods

Starting Material

Protection Reaction

  • The amino group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases include triethylamine or sodium bicarbonate.
  • The reaction is usually carried out in organic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
  • The reaction temperature is generally ambient (room temperature), which helps maintain the integrity of sensitive functional groups.
  • The reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride, forming the Boc-protected amine.

Workup and Purification

  • After completion, the reaction mixture is quenched with water or aqueous acid to remove excess Boc2O and byproducts.
  • The product is extracted into an organic solvent, dried, and purified by recrystallization or chromatography to yield the pure Boc-protected benzoic acid derivative.

Detailed Reaction Conditions and Yields

Parameter Typical Conditions Notes
Starting material 3-methyl-4-(aminomethyl)benzoic acid Commercially available or synthesized separately
Boc reagent Di-tert-butyl dicarbonate (Boc2O) Used in slight excess (1.1 eq.)
Base Triethylamine or sodium bicarbonate Neutralizes acid byproducts
Solvent Acetonitrile, THF, or DCM Dry solvents preferred
Temperature Room temperature (20–25 °C) Mild conditions preserve groups
Reaction time 2–24 hours Monitored by TLC or HPLC
Workup Aqueous quench, extraction with organic solvents Removes impurities
Purification Recrystallization or silica gel chromatography Yields typically >80%

This method provides a robust and reproducible route to the target compound with high purity suitable for further synthetic applications.

Alternative Synthetic Approaches and Intermediates

While the Boc protection of the amino group is the primary step, some synthetic strategies may involve:

  • Synthesis of the amino methyl benzoic acid precursor: This can be achieved via nitration followed by reduction or via substitution reactions on methylbenzoic acid derivatives.
  • Use of different protecting groups: Although Boc is preferred, other groups such as Fmoc or Cbz can be used depending on downstream chemistry.
  • Coupling reactions: The Boc-protected compound can be further functionalized via coupling reactions such as Suzuki–Miyaura cross-coupling, facilitated by palladium catalysts, enabling the formation of carbon-carbon bonds for complex molecule synthesis.

Research Findings and Practical Notes

  • The Boc group provides excellent stability during peptide synthesis and other organic transformations, yet it can be removed under mild acidic conditions (e.g., trifluoroacetic acid treatment), allowing for selective deprotection.
  • The compound is commonly used as a building block or intermediate in pharmaceutical and peptide synthesis.
  • No significant side reactions are reported under standard Boc protection conditions, making the process reliable and scalable.
  • The compound’s role as a protected amino acid derivative makes it valuable in the design of antifibrinolytic agents and other bioactive molecules.

Summary Table of Preparation Method

Step Reagents/Conditions Outcome/Notes
1. Starting material 3-methyl-4-(aminomethyl)benzoic acid Free amine ready for protection
2. Boc protection Di-tert-butyl dicarbonate, base (Et3N), solvent (ACN/THF/DCM), RT Formation of Boc-protected amine
3. Reaction monitoring TLC or HPLC Ensures completion
4. Workup Aqueous quench, extraction, drying Removal of impurities
5. Purification Recrystallization or chromatography Pure this compound

Q & A

Q. What are the common synthetic routes for preparing 4-((tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a primary amine via carbamate formation. A method analogous to involves reacting an amino-methyl benzoic acid precursor with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) under mild basic conditions (e.g., triethylamine) . Optimizing stoichiometry (1.5 equivalents of Boc anhydride) and reaction time (12–24 hours at 0–25°C) improves yields. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) enhances purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key characterization techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm Boc group integration (e.g., tert-butyl protons at δ ~1.4 ppm) and methyl substituents .
  • Melting point analysis : Compare observed values (e.g., 186.5–189.5°C for structurally similar Boc-protected benzoic acids) with literature data .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • FT-IR : Carbamate C=O stretch at ~1680–1720 cm⁻¹ .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Recrystallization using ethanol/water mixtures (for high polarity) or column chromatography (silica gel, ethyl acetate/hexane 3:7) effectively removes unreacted precursors. For amorphous solids, trituration with cold diethyl ether enhances purity .

Q. What are the typical applications of this compound in medicinal chemistry and materials science?

It serves as a building block for peptide mimetics and enzyme inhibitors due to its Boc-protected amine and benzoic acid moieties . In materials science, the methyl group enhances steric stability in polymer backbones .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points or spectral data across studies?

Discrepancies often arise from impurities or polymorphic forms. For example, a Boc-protected analog in shows a melting point of 186.5–189.5°C, while a hydroxylated derivative in melts at 150–151°C. To resolve conflicts:

  • Perform differential scanning calorimetry (DSC) to identify phase transitions .
  • Compare NMR data across solvents (e.g., DMSO-d6 vs. CDCl₃) to detect solvate formation .

Q. What strategies enhance the stability of the Boc group during synthetic procedures?

The Boc group is acid-labile but stable under basic conditions. To prevent cleavage:

  • Avoid strong acids (e.g., TFA) during work-up; use neutral buffers for aqueous extractions .
  • Conduct reactions at ≤25°C to minimize thermal degradation .

Q. How can computational tools predict the reactivity or supramolecular interactions of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of the 3-methyl group on benzoic acid acidity. Molecular docking simulations (AutoDock Vina) predict binding affinities for enzyme targets .

Q. What methodologies resolve conflicting biological activity data in enzyme inhibition assays?

Contradictory results may stem from assay conditions (pH, ionic strength). Standardize protocols by:

  • Replicating assays under controlled buffer systems (e.g., PBS, pH 7.4).
  • Validating inhibition via orthogonal methods (e.g., fluorescence quenching vs. HPLC-based activity monitoring) .

Q. How does the 3-methyl substituent influence the compound’s reactivity?

The methyl group introduces steric hindrance, reducing nucleophilic attack at the ortho position. Electron-donating effects slightly decrease benzoic acid acidity (pKa ~4.5 vs. 4.2 for unsubstituted analogs) .

Q. What experimental approaches analyze the Boc group’s acid sensitivity in derivatives?

  • Kinetic studies : Monitor Boc deprotection rates via ¹H NMR in CDCl₃ with incremental TFA additions .
  • Stability assays : Compare HPLC retention times before/after exposure to acidic conditions (e.g., 0.1% TFA in acetonitrile) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid
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4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid

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